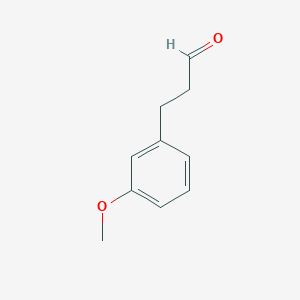

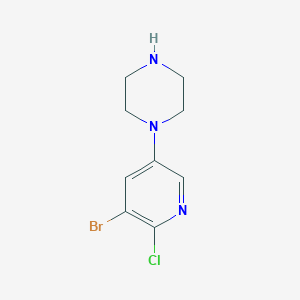

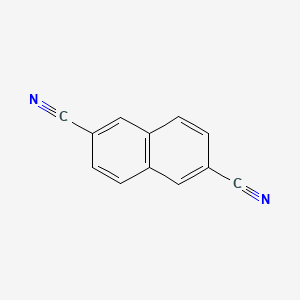

![molecular formula C9H8N2O2 B1600305 Methyl imidazo[1,5-a]pyridine-8-carboxylate CAS No. 151509-02-3](/img/structure/B1600305.png)

Methyl imidazo[1,5-a]pyridine-8-carboxylate

Vue d'ensemble

Description

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a chemical compound that is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 176.17 .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, which includes “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for “Methyl imidazo[1,5-a]pyridine-8-carboxylate” is1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

Imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, can undergo a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is a powder at room temperature .Applications De Recherche Scientifique

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, including:

- Materials Science : These compounds can be used in the development of new materials due to their unique chemical structure and versatility .

- Pharmaceutical Field : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . They have been a subject of intense research for numerous decades .

- Optoelectronic Devices : These compounds have been reported in different technological applications, such as optoelectronic devices .

- Sensors : They have applications in the development of chemical sensors .

- Anti-Cancer Drugs : Some derivatives have shown promise as anti-cancer drugs .

- Confocal Microscopy and Imaging : They can be used as emitters for confocal microscopy and imaging .

-

Coordination Chemistry : Imidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields, including coordination chemistry .

-

Antibacterial Drugs : Some derivatives have shown significant potency against extracellular and intracellular Mtb (Mycobacterium tuberculosis), with good microsomal stability . This suggests potential applications in the development of antibacterial drugs .

-

Apoptosis Induction : Certain derivatives have demonstrated the capacity to induce apoptosis . This is an important feature of any successful therapeutic agent, particularly in the context of cancer treatment .

-

Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical features investigated in several organic solvents . These compounds exhibited great solvatochromic behavior, making them suitable as membrane probes . Their interaction with liposomes as artificial membrane models was tested, showing successful intercalation of the probes in the lipid bilayer .

-

Transmetallating Agents : Synthesized ligand precursors were converted to silver (Ag) complexes that could serve useful transmetallating agents for Ni complexes .

-

Agrochemicals : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals .

Safety And Hazards

“Methyl imidazo[1,5-a]pyridine-8-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Orientations Futures

The synthesis of imidazo[1,5-a]pyridine, including “Methyl imidazo[1,5-a]pyridine-8-carboxylate”, continues to be a subject of intense research . Future directions may include the development of new synthetic methodologies and the exploration of its potential applications in agrochemicals and pharmaceuticals .

Propriétés

IUPAC Name |

methyl imidazo[1,5-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-11-6-10-5-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAGTFJLGJGKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438851 | |

| Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl imidazo[1,5-a]pyridine-8-carboxylate | |

CAS RN |

151509-02-3 | |

| Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

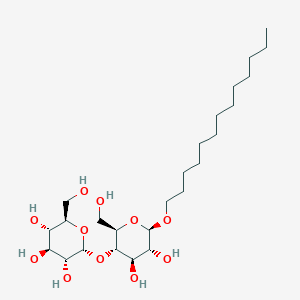

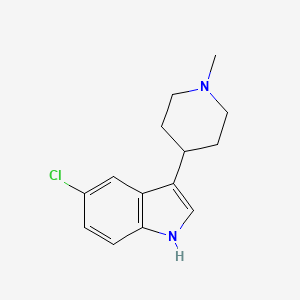

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)